Cas no 24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate)

Methyl (1,3-benzothiazol-2-ylthio)acetate is a sulfur-containing heterocyclic compound with the molecular formula C10H9NO2S2. It features a benzothiazole core linked to an acetate ester via a thioether bridge, imparting unique reactivity and functional versatility. This compound is valued in organic synthesis as a building block for the preparation of more complex heterocyclic systems, pharmaceuticals, and agrochemicals. Its structural motif allows for further derivatization at both the benzothiazole and ester functionalities, enabling applications in medicinal chemistry and material science. The compound exhibits moderate stability under standard conditions, making it suitable for controlled reactions. Its synthesis typically involves straightforward thioetherification protocols, ensuring reproducibility in laboratory settings.
Methyl (1,3-benzothiazol-2-ylthio)acetate structure
24044-87-9 structure
Product Name:Methyl (1,3-benzothiazol-2-ylthio)acetate
CAS No:24044-87-9
MF:C10H9NO2S2
MW:239.31395983696
MDL:MFCD00450392
CID:265845
PubChem ID:257592
Update Time:2025-05-20

Methyl (1,3-benzothiazol-2-ylthio)acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2-benzothiazolylthio)-, methyl ester
    • BB 0261471
    • benzothiazol-2-ylsulfanyl-acetic acid methyl ester
    • CTK8E6009
    • methyl (1,3-benzothiazol-2-ylsulfanyl)acetate
    • methyl 2-(acetylamino)-2-(dimethylphosphoryl)acetate
    • METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE
    • methyl benzothiazolyl-2-thioacetate
    • METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE
    • S)-methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
    • Trimethyl a-(acetamido)phosphonoacetate
    • Methyl 2-(benzo[d]thiazol-2-ylthio)acetate
    • 24044-87-9
    • Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
    • HMS1677F14
    • SCHEMBL10759434
    • NSC85744
    • methyl (1,3-benzothiazol-2-ylthio)acetate
    • NSC-85744
    • (Benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
    • LS-07369
    • AKOS000593529
    • MFCD00450392
    • DTXSID40946892
    • Methyl2-(benzo[d]thiazol-2-ylthio)acetate
    • methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
    • CS-0314178
    • Methyl (1,3-benzothiazol-2-ylthio)acetate
    • MDL: MFCD00450392
    • Inchi: 1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
    • InChI Key: FJIFGGQHUVANGE-UHFFFAOYSA-N
    • SMILES: S1C(=NC2C=CC=CC1=2)SCC(=O)OC

Computed Properties

  • Exact Mass: 239.00757
  • Monoisotopic Mass: 239.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 92.7Ų

Experimental Properties

  • Density: 1.37
  • Boiling Point: 361.3°Cat760mmHg
  • Flash Point: 172.3°C
  • Refractive Index: 1.658
  • PSA: 39.19
  • LogP: 2.56140

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Methyl (1,3-benzothiazol-2-ylthio)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:24044-87-9)Methyl (1,3-benzothiazol-2-ylthio)acetate
Order Number:A1145543
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:02
Price ($):589.0
Email:sales@amadischem.com

Additional information on Methyl (1,3-benzothiazol-2-ylthio)acetate

Methyl (1,3-benzothiazol-2-ylthio)acetate: A Comprehensive Overview

Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and an ester functional group. The combination of these structural features endows Methyl (1,3-benzothiazol-2-ylthio)acetate with a variety of chemical properties that make it an essential reagent in various synthetic processes.

The chemical formula of Methyl (1,3-benzothiazol-2-ylthio)acetate is C10H10NOS2. Its molecular weight is 218.31 g/mol. The compound is a white to off-white crystalline solid at room temperature and has a melting point of approximately 65-67°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water.

In the realm of pharmaceutical research, Methyl (1,3-benzothiazol-2-ylthio)acetate has gained significant attention due to its potential as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its role in the development of novel drugs for the treatment of neurological disorders, cancer, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.

The benzothiazole moiety present in Methyl (1,3-benzothiazol-2-ylthio)acetate is known for its biological activity and has been extensively studied for its potential therapeutic applications. This functional group can exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The ester functional group, on the other hand, can be readily hydrolyzed under certain conditions to yield the corresponding carboxylic acid or alcohol derivatives. This property makes Methyl (1,3-benzothiazol-2-ylthio)acetate an attractive starting material for further chemical modifications and derivatization reactions.

In addition to its pharmaceutical applications, Methyl (1,3-benzothiazol-2-ylthio)acetate has found utility in materials science and polymer chemistry. The compound can be used as a building block for the synthesis of functional polymers with unique optical and electronic properties. For example, researchers at the University of California have reported the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a monomer unit in the preparation of conjugated polymers for organic photovoltaic devices. These polymers exhibit excellent charge transport properties and have shown promising performance in solar cell applications.

The synthetic versatility of Methyl (1,3-benzothiazol-2-ylthio)acetate is further enhanced by its reactivity towards various nucleophiles and electrophiles. It can undergo substitution reactions at the thioether sulfur atom or the ester carbonyl carbon atom to form a wide range of derivatives. These reactions are often carried out under mild conditions and can be easily controlled to achieve high yields and selectivities. This makes Methyl (1,3-benzothiazol-2-ylthio)acetate an ideal choice for researchers working on complex molecule synthesis.

Safety considerations are crucial when handling any chemical compound. While Methyl (1,3-benzothiazol-2-ylthio)acetate is generally considered safe under normal laboratory conditions, it is important to follow standard safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.

In conclusion, Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a valuable compound with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an essential reagent for researchers working on the development of new drugs and advanced materials. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:24044-87-9)Methyl (1,3-benzothiazol-2-ylthio)acetate
A1145543
Purity:99%
Quantity:5g
Price ($):589.0
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